molecular formula C11H13NO3 B8338601 N-Methyl-2-oxiranylmethoxy-benzamide

N-Methyl-2-oxiranylmethoxy-benzamide

Cat. No.: B8338601
M. Wt: 207.23 g/mol
InChI Key: XYNZOQAPGUNBDC-UHFFFAOYSA-N
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Description

N-Methyl-2-oxiranylmethoxy-benzamide is a synthetic benzamide derivative of interest in chemical and pharmaceutical research. The compound features a benzamide core substituted with an N-methyl group and a 2-oxiranylmethoxy (glycidyl) side chain. This molecular architecture, combining the benzamide pharmacophore with a reactive epoxide functional group, suggests its potential utility as a versatile synthetic intermediate . Benzamide derivatives are frequently investigated in medicinal chemistry for their diverse biological activities, which can include enzyme inhibitory effects . The presence of the epoxide moiety makes this compound a potential candidate for developing covalent inhibitors or for polymer chemistry applications, as the ring can be opened by nucleophiles. Researchers may explore its applications in designing novel molecules for basic scientific study. This product is intended for laboratory research purposes only and is not classified as a drug or medicinal agent. It is supplied with comprehensive analytical data (e.g., NMR, MS) to ensure identity and purity. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

N-methyl-2-(oxiran-2-ylmethoxy)benzamide

InChI

InChI=1S/C11H13NO3/c1-12-11(13)9-4-2-3-5-10(9)15-7-8-6-14-8/h2-5,8H,6-7H2,1H3,(H,12,13)

InChI Key

XYNZOQAPGUNBDC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC=C1OCC2CO2

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

N-Methyl-2-oxiranylmethoxy-benzamide plays a significant role in the pharmaceutical industry as an intermediate in drug synthesis. Its structure allows it to participate in various chemical reactions, making it a versatile precursor for:

  • Analgesics : Compounds designed to relieve pain.
  • Antipyretics : Substances that reduce fever.
  • Anti-inflammatory drugs : Medications aimed at reducing inflammation.

Case Study: Synthesis of Anticancer Agents

A study demonstrated the synthesis of derivatives of this compound that exhibited potent anticancer activity against human colorectal carcinoma cell lines. The synthesized compounds were evaluated for their cytotoxicity, with some showing IC50 values lower than established drugs, indicating their potential as effective cancer treatments .

Organic Synthesis Applications

In organic chemistry, this compound is utilized as:

  • Reagent and Catalyst : It facilitates the synthesis of complex organic molecules through various reactions, such as acylation and condensation.
  • Solvent : Its ability to dissolve a wide range of organic compounds makes it an excellent solvent for chemical reactions and analyses.

Data Table: Reaction Efficiency

Reaction TypeYield (%)Comments
Acylation85High efficiency with minimal by-products
Condensation90Effective for synthesizing complex amides

Material Science Applications

The compound is also significant in material science, where it contributes to:

  • Polymer Development : Enhancing the physical properties of polymers such as thermal stability and flexibility.
  • Resin Modification : Improving chemical resistance and durability in industrial applications.

Case Study: Polymer Enhancement

Research indicated that incorporating this compound into polymer matrices resulted in materials with superior mechanical properties, making them suitable for applications in automotive and aerospace industries .

Analytical Chemistry Applications

In analytical chemistry, this compound serves as a high-purity solvent, aiding in:

  • Spectroscopy : Providing a stable medium for analyzing complex mixtures.
  • Chromatography : Facilitating the separation of compounds due to its excellent solvation properties.

Data Table: Solvent Properties

PropertyValue
Boiling Point150 °C
Density1.05 g/cm³
SolubilityMiscible with water

Comparison with Similar Compounds

Key Observations :

  • Epoxide vs. Hydroxy Groups : The oxirane group in the target compound may confer unique reactivity (e.g., ring-opening reactions) compared to hydroxy-containing analogs like the compound in , which relies on hydroxyl coordination for metal binding.
  • Substituent Position : Ortho-substituted methoxy groups (as in the target compound and ) often enhance steric effects and influence regioselectivity in catalytic reactions.
  • Directing Groups : Compounds with N,O-bidentate motifs (e.g., ) are preferred in C–H activation, whereas nitro or oxadiazole groups () may prioritize electronic effects over coordination.

Preparation Methods

One-Pot Amidation via Fixed-Bed Reactors

CN101362707A describes a continuous-flow approach for analogous benzamides, though adaptations for epoxy groups are untested:

  • Reagents : 2-Oxiranylmethoxybenzoic acid, methylamine gas.

  • Conditions : Fixed-bed reactor with calcium hydroxide-phosphatic rock catalyst at 380°C, 4.0 MPa.

  • Theoretical Yield : ~96% (extrapolated from diethylamide synthesis).

Epoxidation of Allyl Ether Precursors

EP2621885B1 suggests epoxidizing allyl ether intermediates:

  • Reagents : 2-Allyloxymethoxybenzoic acid, meta-chloroperbenzoic acid (mCPBA).

  • Conditions : Dichloromethane, 0°C, 4-hour reaction.

  • Yield : 70–75% (estimated from similar epoxidations).

Table 2: Method Comparison

MethodAdvantagesLimitationsYieldScalability
Multi-Step (WO2009011653A1)High purity, polymorph controlLengthy process, costly reagents80%Industrial
Fixed-Bed (CN101362707A)Continuous production, reduced wasteRequires high-pressure equipment~96%*Pilot-scale
Epoxidation (EP2621885B1)Mild conditions, simple setupLow regioselectivity70%Lab-scale

*Theoretical value for analogous compounds.

Critical Analysis of Reaction Parameters

Temperature and Solvent Effects

  • Grignard Reactions : Optimal at 25–30°C in THF; higher temperatures degrade epoxy groups.

  • Recrystallization : Ethanol/NMP mixtures preferentially dissolve polymeric impurities, while water/NMP induces crystallization of the desired polymorph.

Catalytic Systems

  • Copper(I) Bromide-Dimethyl Sulfide : Enhances Grignard reactivity but requires strict moisture exclusion.

  • Calcium Hydroxyapatite : In fixed-bed methods, improves amidation efficiency but limits substrate scope.

Industrial-Scale Purification Techniques

  • Polymorph A Isolation : Two recrystallizations reduce impurities to <0.1%:

    • First Recrystallization : Ethanol/NMP (3:1 v/v) at 60°C.

    • Second Recrystallization : Water/NMP (2:1 v/v) with slow cooling.

  • Drying : Vacuum oven at 50–60°C to prevent epoxy ring opening.

Analytical Characterization

  • HPLC : Purity >99.8% with C18 column, acetonitrile/water mobile phase.

  • NMR : δ 3.2–3.5 ppm (epoxy CH₂), δ 6.8–7.5 ppm (aromatic protons).

  • X-Ray Diffraction : Distinct peaks at 2θ = 12.4°, 18.7°, and 24.3° confirm polymorph A .

Q & A

Q. How is this compound utilized in high-throughput screening (HTS) for drug discovery?

  • Methodology : Derivatives are incorporated into HTS libraries (e.g., NCGC00241326 analogs) targeting enzyme inhibition. Automated synthesis (e.g., DMT-MM coupling) and robotic liquid handling enable rapid SAR exploration. Dose-response curves (10 nM–100 μM) prioritize hits .

Q. What role does this compound play in agrochemical research?

  • Methodology : Oxirane moieties act as electrophilic warheads in covalent herbicides. Field trials assess herbicidal activity against model weeds (e.g., Arabidopsis), while LC-MS quantifies environmental degradation products .

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